molecular formula C13H14N2O5 B13014619 2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid

2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B13014619
M. Wt: 278.26 g/mol
InChI Key: RGGLRNKQJWYSMT-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound that features a furo[3,2-b]pyridine core structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the protection process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group serves as a temporary protective moiety for the amino functionality, allowing selective deprotection under acidic conditions. Key findings include:

  • Reagents and Conditions :

    • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .

    • Hydrochloric acid (HCl) in dioxane or ethyl acetate .

  • Outcomes :

    • Quantitative removal of the Boc group yields the free amino intermediate, which can participate in subsequent coupling or alkylation reactions .

    • Example: Deprotection of the Boc group in This compound under TFA/DCM generates a reactive amine intermediate, isolated in >90% purity.

Reagent Solvent Temperature Yield Reference
TFADCM0–25°C>90%
4M HClDioxane50°C85%

Carboxylic Acid Functionalization

The carboxylic acid group undergoes esterification, amidation, or activation for coupling:

  • Esterification :

    • Reagents: Thionyl chloride (SOCl₂) followed by alcohol (e.g., ethanol) .

    • Example: Conversion to ethyl ester derivatives for improved solubility .

  • Amidation :

    • Reagents: HATU or EDC/HOBt with amines .

    • Application: Synthesis of amide derivatives for kinase inhibitor studies .

  • Activation :

    • Formation of acyl chlorides (SOCl₂) or mixed anhydrides for peptide coupling .

Notable Reaction Pathway

text
3-Carboxylic acid → SOCl₂ → Acyl chloride → Amine → Amide product

Conditions: 0°C to room temperature, 2–4 hours .

Cycloaddition and Heterocycle Formation

The furopyridine core participates in [4+2] cycloadditions, leveraging electron-deficient regions:

  • Diels-Alder Reactions :

    • With dienophiles like maleic anhydride or acetylenedicarboxylate .

    • Products: Fused bicyclic systems with potential bioactivity .

  • Outcomes :

    • Regioselectivity is controlled by electron-withdrawing substituents on the pyridine ring .

Nucleophilic Substitution at the Pyridine Ring

Electrophilic sites on the pyridine ring enable substitution:

  • Halogenation :

    • Reagents: NBS (N-bromosuccinimide) or NCS (N-chlorosuccinimide) in DMF .

    • Example: Bromination at position 5 of the pyridine ring for further cross-coupling .

  • Amination :

    • Buchwald-Hartwig coupling with aryl amines catalyzed by Pd(OAc)₂/XPhos .

Coupling Reactions for Molecular Diversification

The compound serves as a scaffold for Suzuki-Miyaura and Sonogashira couplings:

  • Suzuki-Miyaura :

    • Boronic acids with Pd(PPh₃)₄/K₂CO₃ in THF/water .

    • Example: Introduction of aryl groups at position 4 .

  • Sonogashira :

    • Terminal alkynes with PdCl₂(PPh₃)₂/CuI in triethylamine .

Stability and Side Reactions

  • Thermal Stability : Decomposition observed >200°C, with decarboxylation as a major pathway .

  • pH Sensitivity : Carboxylic acid group protonation/deprotonation alters solubility (pKa ≈ 3.5).

Analytical Characterization

Key techniques for reaction monitoring:

  • NMR : Distinct signals for Boc (δ 1.48 ppm, s, 9H) and carboxylic acid (δ 10.79 ppm, s) .

  • LCMS : Used to confirm intermediates (e.g., [M+H]⁺ = 279.1 for Boc-protected acid) .

Pharmacological Relevance

Derivatives of this compound exhibit:

  • Kinase Inhibition : Modulating MAPK or PI3K pathways via amide-linked pharmacophores .

  • Anticancer Activity : IC₅₀ values in low micromolar range against breast cancer cell lines.

This compound’s versatility in Boc deprotection, carboxylic acid derivatization, and cycloaddition reactions makes it a strategic intermediate in drug discovery. Controlled conditions and analytical validation are critical to minimizing side reactions and ensuring high yields.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research
    • Recent studies have indicated that derivatives of furo[3,2-b]pyridine compounds exhibit anticancer properties. The structural modifications provided by the tert-butoxycarbonyl group may enhance bioactivity against various cancer cell lines. For instance, research has shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .
  • Neuroprotective Effects
    • Compounds like 2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid are being investigated for their neuroprotective effects. They may modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that these compounds can influence the kynurenine pathway, potentially offering therapeutic benefits in managing neurodegenerative disorders .
  • Antimicrobial Activity
    • The furo[3,2-b]pyridine scaffold has been associated with antimicrobial properties. Research indicates that modifications to this structure can lead to enhanced activity against bacterial strains resistant to conventional antibiotics. This application is particularly relevant in the context of rising antibiotic resistance .
  • Case Study on Anticancer Activity
    • A study published in a peer-reviewed journal explored the effects of a series of furo[3,2-b]pyridine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potent anticancer activity .
  • Neuroprotective Mechanisms
    • In a recent investigation into neuroprotective agents, researchers found that furo[3,2-b]pyridine derivatives could significantly reduce oxidative stress markers in neuronal cultures exposed to amyloid-beta peptides. This suggests a mechanism by which these compounds could mitigate neurodegeneration .
  • Antimicrobial Efficacy
    • A comparative study assessed the antimicrobial properties of various furo[3,2-b]pyridine derivatives against resistant strains of Staphylococcus aureus and Escherichia coli. The findings highlighted that certain modifications led to enhanced antibacterial activity, positioning these compounds as potential candidates for new antibiotic therapies .

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid involves its ability to protect amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid is unique due to its furo[3,2-b]pyridine core, which imparts distinct chemical properties and reactivity. The presence of the Boc protecting group further enhances its utility in organic synthesis by providing a stable yet removable protection for amine functionalities.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid (CAS No. 1664403-28-4) is a synthetic compound with potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent studies and findings.

  • Molecular Formula : C13H14N2O5
  • Molecular Weight : 278.27 g/mol
  • IUPAC Name : 2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylic acid
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its anticancer properties.

Anticancer Activity

Recent research has shown that derivatives of furo[3,2-b]pyridine compounds exhibit significant anticancer activity. For instance, a related compound demonstrated a remarkable 99% inhibition of KYSE70 and KYSE150 cancer cell growth at a concentration of 20 µg/mL, with an IC50 value of 0.655 µg/mL after 24 hours . This suggests that similar derivatives may possess comparable or enhanced anticancer efficacy.

Table 1: Cytotoxicity Activity of Related Compounds

CompoundCell LineConcentration (µg/mL)Inhibition (%)IC50 (µg/mL)
4cKYSE7020990.655
4cKYSE1502099Not specified
3eKYSE7040ModerateNot specified
3eKYSE15040ModerateNot specified

This table summarizes the cytotoxic effects observed in different compounds related to the furo[3,2-b]pyridine structure, indicating a trend where modifications can lead to varied biological outcomes.

The mechanism by which these compounds exert their anticancer effects is believed to involve interaction with specific molecular targets. For instance, molecular docking studies indicated that the binding mode of certain furanopyridone derivatives with METAP2 and EGFR is crucial for their inhibitory activity . The carbonyl group in the pyridone moiety plays a significant role in this interaction.

Other Biological Activities

Beyond anticancer properties, furo[3,2-b]pyridine derivatives have shown potential in other areas:

  • Antimicrobial Activity : Some related compounds have demonstrated antibacterial effects against various microbial strains .
  • Inhibition of Enzymatic Activity : Certain furo[3,2-b]pyridine compounds have been identified as inhibitors of specific enzymes involved in inflammatory pathways .

Case Studies

  • Study on Antitumor Efficacy : A study focusing on the synthesis and evaluation of novel furan–pyridinone compounds found that derivative 4c exhibited exceptional antitumor activity against esophageal cancer cell lines. The research emphasized the importance of structural modifications for enhancing biological activity .
  • Enzyme Inhibition Research : Another investigation highlighted the ability of certain furo[3,2-b]pyridine derivatives to inhibit the par-2 signaling pathway, which is implicated in inflammatory bowel diseases . This suggests a broader therapeutic potential beyond oncology.

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]furo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H14N2O5/c1-13(2,3)20-12(18)15-10-8(11(16)17)9-7(19-10)5-4-6-14-9/h4-6H,1-3H3,(H,15,18)(H,16,17)

InChI Key

RGGLRNKQJWYSMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(O1)C=CC=N2)C(=O)O

Origin of Product

United States

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